molecular formula C6H5Cl3Sn B074287 Phenyltin trichloride CAS No. 1124-19-2

Phenyltin trichloride

Cat. No.: B074287
CAS No.: 1124-19-2
M. Wt: 302.2 g/mol
InChI Key: UBOGEXSQACVGEC-UHFFFAOYSA-K
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Description

Phenyltin trichloride, also known as trichlorophenylstannane, is an organotin compound with the chemical formula C6H5SnCl3. It is a clear, colorless liquid that darkens upon exposure to light. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

Phenyltin trichloride, also known as Trichlorophenylstannane, is primarily used in the preparation of organotin (IV) complexes, which are known to be potent antimicrobial agents . It is also used as a reactant in the Stille coupling reaction catalyzed by peptide-templated Pd nanoparticles .

Mode of Action

It is known to participate in the stille coupling reaction, a powerful method for forming carbon-carbon bonds in organic synthesis . In this reaction, this compound acts as a tin reagent, coupling with an organohalide in the presence of a palladium catalyst to form a new organotin compound .

Biochemical Pathways

This compound is involved in the synthesis of organotin (IV) complexes and the Stille coupling reaction . These reactions are part of broader biochemical pathways in organic synthesis and materials science. For instance, this compound can be used as a tin (Sn) source in the synthesis of tin-doped TiO2 photoanodes, which are applicable in dye-sensitized solar cells .

Pharmacokinetics

As a laboratory chemical, it is primarily used in controlled environments for specific reactions

Result of Action

The primary result of this compound’s action is the formation of new organotin compounds through the Stille coupling reaction . These compounds have various applications, including the creation of potent antimicrobial agents and the synthesis of materials for dye-sensitized solar cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Stille coupling reaction requires a palladium catalyst and an organohalide . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of this compound. It’s important to note that this compound is classified as a combustible, corrosive hazardous material and is very toxic to aquatic life with long-lasting effects . Therefore, its handling and disposal must be done in accordance with safety regulations .

Preparation Methods

Phenyltin trichloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with tin tetrachloride in anhydrous conditions. The reaction is typically carried out in a solvent such as benzene or toluene under an inert atmosphere to prevent moisture from affecting the reaction .

Industrial production methods may vary, but they generally involve similar reaction conditions to ensure high yield and purity of the product. The compound is often produced in bulk quantities for use in various applications .

Chemical Reactions Analysis

Phenyltin trichloride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, in the Stille coupling reaction, the product is typically a biaryl compound .

Comparison with Similar Compounds

Phenyltin trichloride can be compared to other organotin compounds, such as:

    Triphenyltin chloride: Similar to this compound but with three phenyl groups attached to the tin atom.

    Dibutyltin dichloride: Contains two butyl groups and two chlorine atoms attached to the tin atom.

    Tetraethyltin: Contains four ethyl groups attached to the tin atom.

This compound is unique due to its specific reactivity and applications in coupling reactions and the synthesis of antimicrobial agents .

Properties

IUPAC Name

trichloro(phenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOGEXSQACVGEC-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074455
Record name Monophenyltin trichloride
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Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-19-2
Record name Phenyltin trichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, trichlorophenyl-
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Record name 1124-19-2
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Record name Monophenyltin trichloride
Source EPA DSSTox
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Record name Trichlorophenylstannane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenyltin trichloride

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